Landiolol hydrochloride, (2R,4S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Landiolol hydrochloride, (2R,4S)-, is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used for the treatment of intraoperative tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation during both cardiac and non-cardiac surgeries . This compound is known for its high β1-selectivity, potent negative chronotropic effect, limited negative inotropic potential, and ultrashort elimination half-life of around 4 minutes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of landiolol hydrochloride involves several steps. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time . The process involves the use of para hydroxybenzene propanoic acid, potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide in DMSO. The reaction is carried out at 115-120°C for 7-8 hours under TLC monitoring .

Industrial Production Methods

For industrial production, a method involving nitrogenous organic compound hydrochloride as a hydrogen chloride carrier is used for salification . This method avoids complex operations, reduces the risk of unqualified physicochemical items, shortens the production period, and reduces solid wastes. The chromatographic purity of the product can reach more than 99.7 percent, and the yield is more than 80 percent .

Análisis De Reacciones Químicas

Landiolol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Landiolol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying β1-adrenergic receptor blockers.

Biology: It is used in research on heart rate control and arrhythmias.

Medicine: It is used for the management of tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation.

Industry: It is used in the pharmaceutical industry for the production of antiarrhythmic agents.

Mecanismo De Acción

Landiolol hydrochloride acts as an ultra-short-acting β1-selective blocking agent. It is rapidly hydrolyzed to an inactive form by both carboxylesterase in the liver and pseudocholinesterase in the plasma, resulting in an elimination half-life of about 4 minutes . It inhibits the positive chronotropic effects of catecholamines like adrenaline and noradrenaline on the heart, where β1-receptors are predominantly located . This blockade reduces heart rate and myocardial contractility.

Comparación Con Compuestos Similares

Landiolol hydrochloride is compared with other short-acting and selective beta-blockers such as esmolol. Landiolol hydrochloride has a higher β1-selectivity (β1/β2 = 255) compared to esmolol (β1/β2 = 33) and propranolol (β1/β2 = 0.68) . This high selectivity makes it superior in terms of reducing heart rate with minimal impact on blood pressure .

Similar Compounds

Esmolol: Another short-acting β1-selective blocker used for similar indications.

Propranolol: A non-selective beta-blocker with a broader range of applications but less selectivity for β1-receptors.

Propiedades

Número CAS |

1253907-85-5 |

|---|---|

Fórmula molecular |

C25H40ClN3O8 |

Peso molecular |

546.1 g/mol |

Nombre IUPAC |

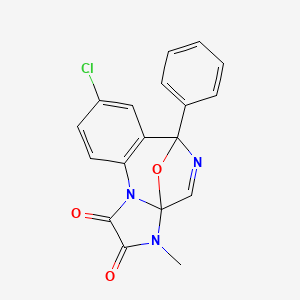

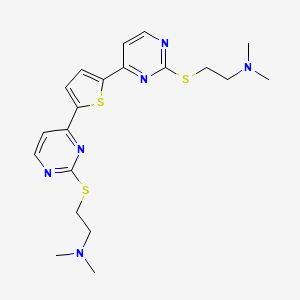

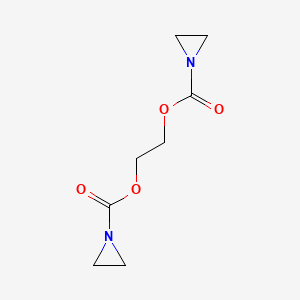

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride |

InChI |

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22-;/m1./s1 |

Clave InChI |

DLPGJHSONYLBKP-BNBNXSKYSA-N |

SMILES isomérico |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl |

SMILES canónico |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)